molecular formula C20H28O3 B1256006 Triptobenzene A

Triptobenzene A

Cat. No. B1256006
M. Wt: 316.4 g/mol
InChI Key: TZJRHFCKOBGRSH-NSISKUIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptobenzene A is an abietane diterpenoid with formula C20H28O3, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is an abietane diterpenoid, a cyclic terpene ketone, a tricyclic diterpenoid, a member of phenols and a primary alcohol.

Scientific Research Applications

Immunosuppressive Properties

Research has highlighted the significant immunosuppressive activities of terpenes, including triptobenzene A, isolated from Tripterygium wilfordii. Compounds like triptobenzene P, alongside others, have demonstrated noteworthy immunosuppressive effects. These findings suggest potential applications of this compound in treatments where modulation of the immune system is beneficial (Shen et al., 2008).

Synthesis and Stereochemistry

This compound has been a subject of interest in chemical synthesis, particularly in the context of aromatic abietane diterpenoids. Research has led to the total syntheses of compounds like triptobenzene T and triptobenzene L, which has allowed for the establishment of their absolute stereochemistry. This line of research provides valuable insights into the structural intricacies of this compound and its analogs (Li & Carter, 2018).

Anti-Cancer Activities

Studies on Tripterygium wilfordii have discovered diterpenes, including variants of this compound, exhibiting significant anti-cancer properties. These compounds have shown promising effects against cancer cell lines, suggesting a potential role of this compound in cancer treatment strategies (Hong-quan, 2007).

Bioactive Properties

Diterpenes such as 4-EPI-triptobenzene L, structurally related to this compound, have been isolated from various plants and demonstrated significant bioactivities, including antiplasmodial and antimycobacterial activities. These findings indicate the potential of this compound in developing treatments for infectious diseases (Lekphrom et al., 2010).

properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4aS,10aR)-8-hydroxy-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C20H28O3/c1-12(2)13-5-7-15-14(18(13)23)6-8-16-19(15,3)10-9-17(22)20(16,4)11-21/h5,7,12,16,21,23H,6,8-11H2,1-4H3/t16-,19-,20-/m1/s1

InChI Key

TZJRHFCKOBGRSH-NSISKUIASA-N

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2)(C)CO)C)O

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)CO)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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